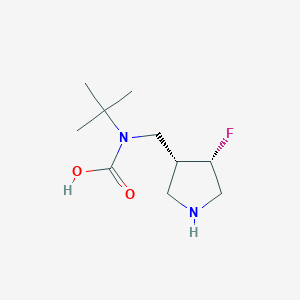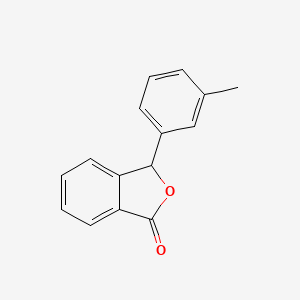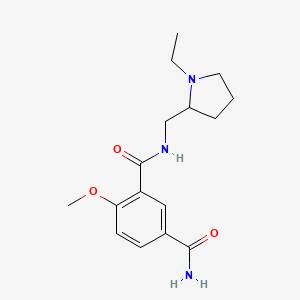
5-Methyl-4-hexanolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-hexanolide: is an organic compound with the molecular formula C7H12O2 . It is a type of lactone, specifically a γ-lactone, which is characterized by a five-membered ring structure containing an ester functional group. This compound is known for its pleasant fruity and minty aroma, making it a valuable component in the flavor and fragrance industries .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-hexanolide typically involves the cyclization of hydroxy acids or the reduction of keto acids. One common method is the reduction of ethyl methylacetoacetate using Baker’s yeast, which provides a high yield of the desired lactone .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of keto acids or the use of specific enzymes to facilitate the cyclization process. These methods are optimized for large-scale production to meet the demands of the flavor and fragrance industries .
化学反应分析
Types of Reactions: 5-Methyl-4-hexanolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring opens to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituents introduced.
科学研究应用
5-Methyl-4-hexanolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying lactone chemistry.
Biology: Its role as a pheromone in certain insect species makes it a subject of interest in entomological studies.
Medicine: Research into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, is ongoing.
Industry: It is widely used in the flavor and fragrance industries due to its pleasant aroma.
作用机制
The mechanism of action of 5-Methyl-4-hexanolide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to olfactory receptors, triggering sensory responses related to its aroma.
Pathways Involved: In biological systems, it may interact with enzymes and receptors involved in pheromone signaling and metabolic pathways.
相似化合物的比较
4-Methyl-5-hexanolide: Another lactone with a similar structure but different positional isomerism.
γ-Butyrolactone: A structurally related compound with a four-membered lactone ring.
δ-Valerolactone: A lactone with a six-membered ring structure.
Uniqueness: 5-Methyl-4-hexanolide is unique due to its specific ring structure and the presence of a methyl group at the 5-position, which contributes to its distinct aroma and chemical properties .
属性
CAS 编号 |
38624-29-2 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-4-7(8)9-6/h5-6H,3-4H2,1-2H3 |
InChI 键 |
XTFLBVQDKFPSCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
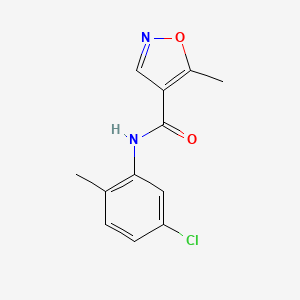
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
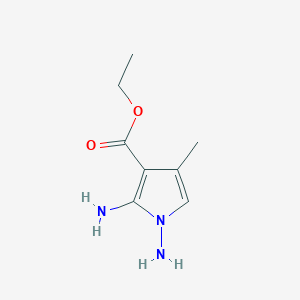
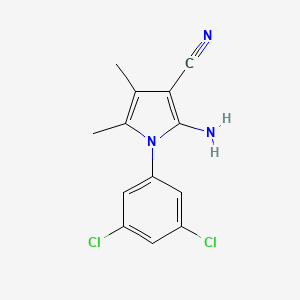
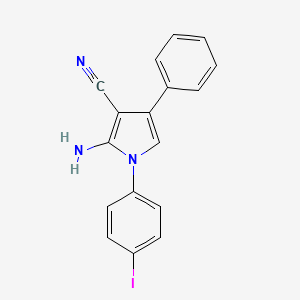

![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
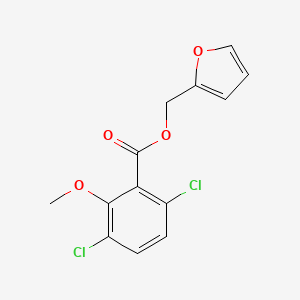
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
